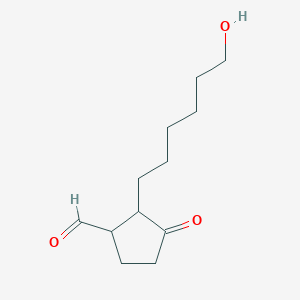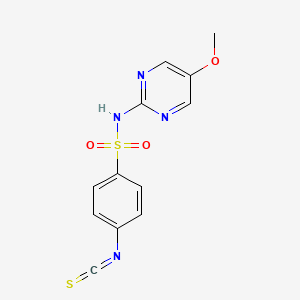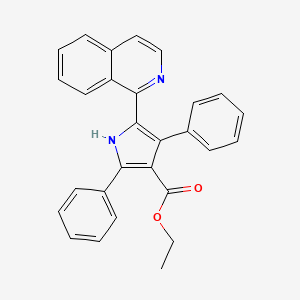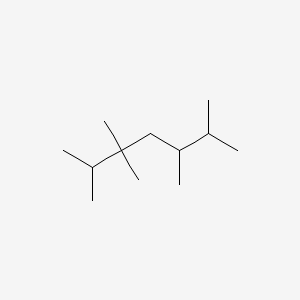
2,3,3,5,6-Pentamethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,5,6-Pentamethylheptane is an organic compound with the molecular formula C12H26. It is a branched alkane, characterized by its multiple methyl groups attached to the heptane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,6-Pentamethylheptane typically involves the alkylation of heptane derivatives with methylating agents. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and isomerization processes. These methods utilize zeolite catalysts to facilitate the rearrangement of hydrocarbon chains, producing the desired branched structure. The process is conducted at high temperatures (300°C to 500°C) and pressures to achieve efficient conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,5,6-Pentamethylheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, converting any unsaturated bonds to saturated ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated alkanes
Applications De Recherche Scientifique
2,3,3,5,6-Pentamethylheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of specialty lubricants and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3,3,5,6-Pentamethylheptane largely depends on its interaction with other molecules. In chemical reactions, its branched structure influences its reactivity and selectivity. For instance, in oxidation reactions, the presence of multiple methyl groups can hinder the approach of oxidizing agents, leading to selective oxidation at specific sites. In biological systems, its hydrophobic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5,6-Pentamethylheptane
- 2,3,5,6,7-Pentamethylheptane
Comparison
Compared to its isomers, 2,3,3,5,6-Pentamethylheptane has a unique arrangement of methyl groups, which can influence its physical properties such as boiling point, melting point, and solubility. This unique structure also affects its chemical reactivity, making it a valuable compound for studying the effects of branching in hydrocarbons .
Propriétés
Numéro CAS |
52670-35-6 |
|---|---|
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
2,3,3,5,6-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-9(2)11(5)8-12(6,7)10(3)4/h9-11H,8H2,1-7H3 |
Clé InChI |
SZQDOCSTKXRXAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)CC(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


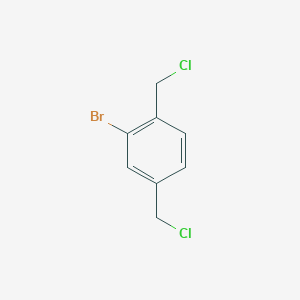
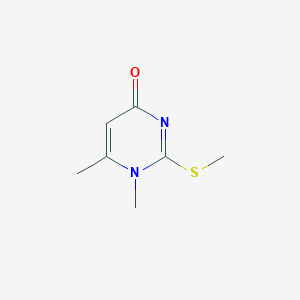
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
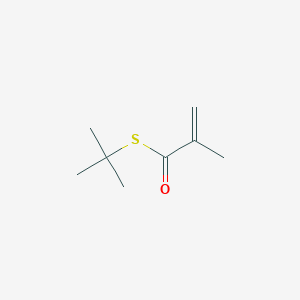
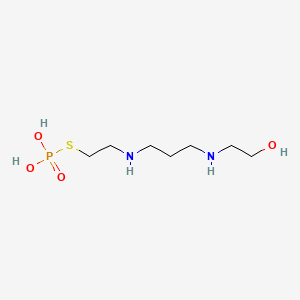
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)
![3-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14637687.png)
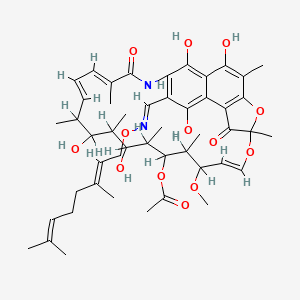
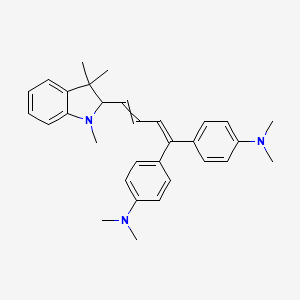
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
